Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate
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Overview
Description
Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biochemistry.
Mechanism of Action
The mechanism of action of Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate is not fully understood. However, it has been suggested that the compound inhibits the activity of enzymes involved in the biosynthesis of nucleic acids, leading to the disruption of DNA replication and cell division. This, in turn, leads to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, as well as inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids. In addition, it has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the advantages of using Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate in lab experiments is its potential as a new drug candidate for the treatment of cancer and infectious diseases. However, one of the limitations is that the compound is relatively new, and more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate. One direction is to further investigate its potential as a new drug candidate for the treatment of cancer and infectious diseases. Another direction is to study its potential as a new antimicrobial agent. Furthermore, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate involves the reaction of 4-methylbenzaldehyde, malononitrile, ethyl acetoacetate, and 2-hydroxybenzaldehyde in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, and the product is obtained after purification using column chromatography.
Scientific Research Applications
Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate has been studied for its potential applications in medicinal chemistry and drug development. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. In addition, it has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
Product Name |
Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate |
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Molecular Formula |
C22H18N4O3 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate |
InChI |
InChI=1S/C22H18N4O3/c1-12-3-5-14(6-4-12)19-18-17(13-7-9-15(10-8-13)22(27)28-2)16(11-23)20(24)29-21(18)26-25-19/h3-10,17H,24H2,1-2H3,(H,25,26) |
InChI Key |
QZTJQZFBMCACPT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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